3-(3-Methoxybenzoyl)-4-methylpyridine
Overview
Description
3-(3-Methoxybenzoyl)-4-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a methoxy group attached to the benzoyl moiety and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxybenzoyl)-4-methylpyridine typically involves the following steps:
Preparation of 3-Methoxybenzoic Acid: This can be achieved through the methylation of 3-hydroxybenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Conversion to 3-Methoxybenzoyl Chloride: The 3-methoxybenzoic acid is then converted to 3-methoxybenzoyl chloride using thionyl chloride or oxalyl chloride.
Formation of this compound: The final step involves the reaction of 3-methoxybenzoyl chloride with 4-methylpyridine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxybenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(3-Hydroxybenzoyl)-4-methylpyridine
Reduction: 3-(3-Methoxybenzyl)-4-methylpyridine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3-Methoxybenzoyl)-4-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The methoxy and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The pyridine ring can also interact with metal ions and other cofactors, modulating enzymatic reactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoyl Chloride: Used as an intermediate in the synthesis of various organic compounds.
4-Methylpyridine: A basic heterocyclic compound used in organic synthesis.
3-Methoxybenzoic Acid: A precursor in the synthesis of 3-(3-Methoxybenzoyl)-4-methylpyridine.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxybenzoyl and methylpyridine moieties allows for diverse interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
(3-methoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-7-15-9-13(10)14(16)11-4-3-5-12(8-11)17-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDPJGORMFAGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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